molecular formula C18H17F3O B605114 AC-186

AC-186

Cat. No.: B605114
M. Wt: 306.3 g/mol
InChI Key: HSMUKSLNDJOZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of AC-186 involves the reaction of 1-(4,4-difluoro-1-cyclohexen-1-yl)-2-fluorobenzene with phenol in the presence of boron trifluoride and phosphoric acid as catalysts. The reaction is carried out at room temperature overnight. The product is then purified through column chromatography and recrystallization .

Chemical Reactions Analysis

AC-186 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced products.

    Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Mechanism of Action

AC-186 exerts its effects by selectively binding to estrogen receptor beta. This binding leads to the activation of specific signaling pathways that result in neuroprotection and anti-inflammatory effects. The compound reduces the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is involved in the production of pro-inflammatory mediators .

Comparison with Similar Compounds

AC-186 is unique due to its selective binding to estrogen receptor beta, with an EC50 of 6 nM for estrogen receptor beta and 5000 nM for estrogen receptor alpha . Similar compounds include:

This compound stands out due to its high selectivity for estrogen receptor beta and its significant neuroprotective and anti-inflammatory activities.

Properties

IUPAC Name

4-[4,4-difluoro-1-(2-fluorophenyl)cyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c19-16-4-2-1-3-15(16)17(9-11-18(20,21)12-10-17)13-5-7-14(22)8-6-13/h1-8,22H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMUKSLNDJOZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(C2=CC=C(C=C2)O)C3=CC=CC=C3F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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